2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane
Description
2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane (CAS 48140-35-8) is a substituted 1,3-dioxolane derivative with a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol . Its structure features a dioxolane ring (a five-membered cyclic ether with two oxygen atoms) substituted with a methyl group and a 2-nitrophenyl group at the 2-position. This compound is commonly used as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed coupling reactions and as a protecting group in pheromone synthesis .
Properties
CAS No. |
37456-50-1 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-methyl-2-(2-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11NO4/c1-10(14-6-7-15-10)8-4-2-3-5-9(8)11(12)13/h2-5H,6-7H2,1H3 |
InChI Key |
PHWUVVIXMGOXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
- Protecting Group: 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane is primarily used as a protecting group for carbonyl compounds in organic synthesis. The dioxolane structure allows for selective reactions while safeguarding sensitive functional groups from undesired reactions during multi-step syntheses.
- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules. For instance, it can be transformed into various derivatives through reduction or substitution reactions, which are crucial for developing new chemical entities.
Pharmaceutical Applications
- Drug Development: The compound is investigated for its potential role as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it suitable for creating biologically active molecules that may exhibit therapeutic effects.
- Biological Activity Studies: Research has focused on the interaction of 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane with biological systems. Studies indicate that it can serve as a substrate for enzymatic reactions, allowing scientists to explore catalytic mechanisms and optimize enzyme-cofactor interactions.
Industrial Applications
- Fine Chemicals Production: In industrial settings, 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane is utilized in the production of fine chemicals and intermediates for various processes. Its reactivity and structural features make it suitable for diverse applications in chemical manufacturing.
Case Study 1: Synthesis of Biologically Active Molecules
A study demonstrated the use of 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane as a precursor in synthesizing novel anti-cancer agents. The compound was subjected to reduction reactions to yield derivatives that exhibited significant cytotoxicity against cancer cell lines. The results highlighted the importance of modifying the dioxolane structure to enhance biological activity.
Case Study 2: Enzymatic Reaction Studies
Another research project involved using 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane to investigate enzyme kinetics. The compound was employed as a substrate in assays to determine the catalytic efficiency of various enzymes. Findings indicated that structural modifications influenced enzyme-substrate interactions, providing insights into optimizing reaction conditions for better yields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-(3-Nitrophenyl)-1,3-dioxolane
- Molecular Formula: C₉H₉NO₄ (identical to the target compound).
- Key Difference : The nitro group is at the meta position of the phenyl ring instead of the ortho position.
- Electronic Effects: The meta position reduces resonance stabilization compared to ortho, altering reaction pathways in cross-coupling reactions .
- Applications : Used in synthesizing fluorinated analogs for drug discovery .
Heteroaromatic Derivatives: 2-Methyl-2-(thiophen-2-yl)-1,3-dioxolane
- Molecular Formula : C₈H₁₀O₂S.
- Key Difference : Thiophene replaces the nitrophenyl group.
- Impact: Electronic Properties: Thiophene’s electron-rich nature enhances reactivity in palladium-catalyzed C–H functionalization, enabling efficient synthesis of bithiophene derivatives . Solubility: Lower polarity compared to nitro-substituted analogs increases solubility in non-polar solvents .
- Applications : Intermediate in agrochemicals and conductive polymers .
Complex Substituted Derivatives: 2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane
- Molecular Formula: C₁₈H₁₉NO₆S.
- Key Differences : Additional sulfonyl and methyl groups on the phenyl ring.
- Impact :
- Applications: Potential lead compound in antibiotic development .
Aliphatic Derivatives: (R,E)-2-Methyl-2-(8-methylundec-4-en-1-yl)-1,3-dioxolane
- Molecular Formula : C₁₆H₂₈O₂.
- Key Difference : A long aliphatic chain replaces the aromatic nitro group.
- Impact :
- Applications : Sustainable pest control agents .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane | C₉H₉NO₄ | 195.17 | 2-Nitrophenyl, methyl | Not reported |
| 2-(3-Nitrophenyl)-1,3-dioxolane | C₉H₉NO₄ | 195.17 | 3-Nitrophenyl | Not reported |
| 2-Methyl-2-(thiophen-2-yl)-1,3-dioxolane | C₈H₁₀O₂S | 182.23 | Thiophene, methyl | Not reported |
| 2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane | C₁₈H₁₉NO₆S | 393.41 | Sulfonyl, nitro, methyl | Not reported |
Key Research Findings
Reactivity in Cross-Coupling : The 2-nitrophenyl group in 2-methyl-2-(2-nitrophenyl)-1,3-dioxolane facilitates regioselective C–H bond activation in palladium-catalyzed reactions, achieving yields >70% in bithiophene synthesis .
Thermal Stability : Nitro-substituted dioxolanes decompose at ~250°C, whereas aliphatic derivatives (e.g., pheromone precursors) depolymerize cleanly at 100–150°C with acid catalysts .
Solubility Trends : Nitro derivatives exhibit moderate polarity (logP ~1.5), while thiophene analogs are more lipophilic (logP ~2.3) .
Q & A
Q. Methodological Considerations :
- Analytical validation : Use NMR (¹H/¹³C) to monitor ring opening and LC-MS to confirm intermediate stability.
- Reaction monitoring : In situ IR spectroscopy tracks nitro group reduction during electrochemical cleavage.
What strategies resolve contradictions in reported synthetic yields for acid-catalyzed ketal formation?
Data Contradiction Analysis
Discrepancies in yields (e.g., 42% vs. 32% in similar reactions) often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring slow ketalization due to reduced nucleophilicity of the diol.
- Steric hindrance : Bulky substituents near the reaction site lower efficiency, as seen in Wittig reactions involving 2-methyl-1,3-dioxolane derivatives .
Q. Resolution Approach :
- DoE (Design of Experiment) : Vary catalyst loading, solvent polarity, and temperature systematically.
- Computational modeling : DFT calculations predict transition-state energies to identify steric/electronic bottlenecks.
How is this compound utilized in protecting group strategies for carbonyl functionalities?
Advanced Application
The 1,3-dioxolane moiety acts as a temporary protecting group for ketones or aldehydes in multi-step syntheses. For example, Greene’s text notes that 4-(2-nitrophenyl)-1,3-dioxolane derivatives protect carbonyls during Grignard or organometallic reactions, with subsequent cleavage via photolysis or electrochemical methods .
Q. Methodological Steps :
Protection : React carbonyl compound with 2-nitrobenzaldehyde and diol under CSA catalysis.
Functionalization : Perform desired reactions (e.g., alkylation, oxidation) on the protected intermediate.
Deprotection : Apply UV light or electrochemical reduction to regenerate the carbonyl group.
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Basic Characterization
Q. Advanced Analysis :
- Dynamic NMR : Probes ring-flipping dynamics in solution.
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves bond lengths and angles, critical for understanding electronic effects of the nitro group on ring geometry .
What role does this compound play in sustainable chemistry applications?
Advanced Research Context
Harvey et al. (2016) demonstrated that 1,3-dioxolane derivatives, including nitro-substituted variants, serve as biofuel additives due to their high octane ratings and oxygen content. The nitro group enhances stability under combustion conditions, reducing particulate emissions .
Q. Methodological Integration :
- Catalytic systems : Use heterogeneous catalysts (e.g., zeolites) to synthesize dioxolanes from bio-derived diols.
- Lifecycle analysis : Compare the environmental impact of dioxolane-based additives vs. conventional fossil fuels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
